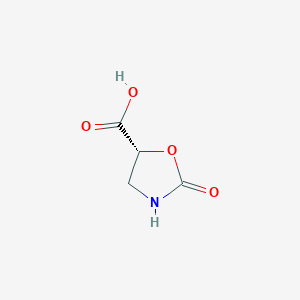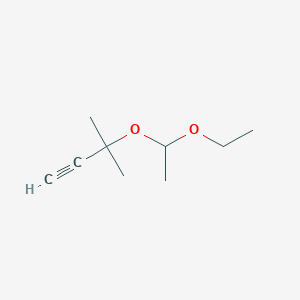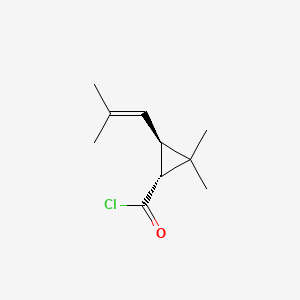
2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,4-dimethyl-2-butanol with phosgene, followed by cyclization to form the benzoxazine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-amino-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-thione
- 6-amino-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-selenone
Uniqueness
2H-3,1-Benzoxazin-2-one,6-amino-1,4-dihydro-4,4-dimethyl-(9CI) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazine ring system and the presence of an amino group make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
6-amino-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)7-5-6(11)3-4-8(7)12-9(13)14-10/h3-5H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
CWCFTPKEXHPIFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)N)NC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8685726.png)
![3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)-](/img/structure/B8685728.png)
